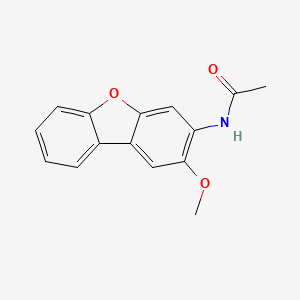

N-(2-Methoxy-dibenzofuran-3-yl)-acetamide

Description

Contextualization of Dibenzofuran (B1670420) Scaffolds in Modern Chemical Research

The dibenzofuran scaffold, a tricyclic aromatic ether consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is a cornerstone in heterocyclic chemistry and drug discovery. researchgate.netbenthamdirect.com This structural motif is not merely a synthetic curiosity but is found in a variety of natural products, particularly from lichens and higher plants. nih.gov In medicinal chemistry, dibenzofuran and its derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. researchgate.netekb.eg

The rigid, planar geometry of the dibenzofuran nucleus provides a distinct framework for the spatial orientation of various functional groups, influencing their interaction with enzymes and receptors. Research has demonstrated that dibenzofuran derivatives possess a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. researchgate.netchemicalbook.comresearchgate.net The versatility of the scaffold allows for synthetic modification at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize biological efficacy and selectivity. intlab.orgmdpi.com This inherent adaptability has made the dibenzofuran core a focal point in the development of new therapeutic agents. researchgate.net

The Role of Acetamide (B32628) Moieties in Chemical Synthesis and Biological Modulation

The acetamide group (CH₃CONH-), the simplest amide derived from acetic acid, plays a crucial role in both chemical synthesis and biological systems. evitachem.com As a functional group, it is prevalent in numerous pharmaceuticals and biologically active compounds. The acetamide moiety is valued for its ability to act as a hydrogen bond donor and acceptor, a property that is fundamental to molecular recognition at biological targets like enzyme active sites.

Rationale for Comprehensive Investigation of N-(2-Methoxy-dibenzofuran-3-yl)-acetamide

The rationale for investigating this compound stems from the strategic combination of the two aforementioned pharmacologically significant moieties. The core structure brings together the biologically active dibenzofuran scaffold with the modulating acetamide group. This molecular hybridization creates a novel chemical entity with the potential for unique biological activities.

The specific substitution pattern—a methoxy (B1213986) group at the 2-position and an acetamide group at the 3-position of the dibenzofuran ring—is deliberate. The methoxy group can influence the electronic properties of the aromatic system and may play a role in metabolic stability and receptor binding. The acetamide linkage provides a point for further chemical modification and interaction with biological macromolecules. The parent amine, 3-amino-2-methoxydibenzofuran, serves as a key intermediate for creating a family of related compounds. The synthesis of derivatives, such as N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamides, has been undertaken to explore their potential as cytotoxic agents against cancer cell lines and as enzyme inhibitors. researchgate.netbenthamdirect.com

Overview of Current Research Landscape and Identified Knowledge Gaps

The current research landscape for this compound itself is limited in the public domain. However, significant research has been conducted on its immediate derivatives. A key study focused on the synthesis of a series of N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives and their subsequent biological evaluation. benthamdirect.com In that study, the parent structure was used as a scaffold to attach various aryloxy groups.

The findings from this research were promising, with several of the synthesized derivatives exhibiting significant cytotoxic activity against the A549 lung cancer cell line. benthamdirect.com For instance, compounds with specific substitutions on the aryloxy ring showed high antiproliferative activity, with some IC₅₀ values being lower than 3.90 μg/mL. benthamdirect.com Furthermore, these derivatives were tested for their ability to inhibit enzymes such as cathepsin D and L, with some compounds showing notable inhibitory effects. benthamdirect.com

Despite this progress, a significant knowledge gap exists regarding the specific chemical properties and biological activity profile of the parent compound, this compound. Detailed characterization, including its physical properties, spectroscopic data, and a standalone assessment of its biological activities, is not extensively reported. The existing research has primarily used it as a foundational structure for further derivatization. Therefore, a comprehensive investigation into the parent compound is warranted to fully understand its potential and to provide a baseline for comparison with its more complex analogues.

Data Tables

Table 1: General Properties of Core Scaffolds

| Property | Dibenzofuran | Acetamide |

| Chemical Formula | C₁₂H₈O | C₂H₅NO |

| Molar Mass | 168.19 g/mol | 59.07 g/mol |

| Appearance | White crystalline solid intlab.org | Colorless, hygroscopic solid |

| Melting Point | 83-86 °C | 79-81 °C |

| Boiling Point | 287 °C | 221.2 °C |

| Key Features | Rigid, planar, aromatic system | Hydrogen bond donor/acceptor |

| Primary Role | Pharmacologically active scaffold researchgate.net | Functional group for synthesis & biological modulation |

Table 2: Research Findings on N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide Derivatives

| Compound Derivative | Target | Key Finding | Reference |

| 2b, 2c, 2e, 2i, 2k | A549 Lung Cancer Cells | Exhibited the highest antiproliferative activity with selective profile. IC₅₀ values <3.90 μg/mL. | benthamdirect.com |

| Compound 2i | Cathepsin D | Displayed the highest inhibitory activity among the tested series. | benthamdirect.com |

| Compound 2k | Cathepsin L | Displayed the highest inhibitory activity among the tested series. | benthamdirect.com |

| General Series (2a-l) | Acetylcholinesterase (AChE) | Demonstrated very weak inhibition. | benthamdirect.com |

| General Series (2a-l) | Butyrylcholinesterase (BuChE) | Demonstrated very weak inhibition. | benthamdirect.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxydibenzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-9(17)16-12-8-14-11(7-15(12)18-2)10-5-3-4-6-13(10)19-14/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDVDLWULGRWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Methoxy Dibenzofuran 3 Yl Acetamide and Its Derivatives

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic approach to N-(2-Methoxy-dibenzofuran-3-yl)-acetamide and its more complex derivatives reveals two critical precursor molecules. The core structure is logically disconnected at the amide bond, identifying 2-Methoxy-3-aminodibenzofuran as the foundational amine component. For the synthesis of various derivatives through nucleophilic substitution, a key intermediate, N-(2-Methoxy-3-dibenzofuranyl)-2-chloroacetamide , is required. This intermediate allows for the facile introduction of diverse functionalities.

2-Methoxy-3-aminodibenzofuran is the primary starting material for the synthesis of the target acetamide (B32628) and its derivatives. nih.govsielc.com This compound, with the molecular formula C₁₃H₁₁NO₂, serves as the essential amine precursor. nih.gov It is a known chemical entity, registered under CAS number 5834-17-3. nih.govsielc.com The synthesis of the final products commences with this key amine, which provides the dibenzofuran (B1670420) backbone and the nitrogen atom for subsequent acylation reactions.

Table 1: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis | CAS Number |

|---|---|---|---|

| 2-Methoxy-3-aminodibenzofuran | C₁₃H₁₁NO₂ | Starting Amine Precursor | 5834-17-3 |

| N-(2-Methoxy-3-dibenzofuranyl)-2-chloroacetamide | C₁₅H₁₂ClNO₃ | Key Reactive Intermediate | Not Available |

| Chloroacetyl chloride | C₂H₂Cl₂O | Acylating Agent | 79-04-7 |

The synthesis of the reactive intermediate, N-(2-Methoxy-3-dibenzofuranyl)-2-chloroacetamide, is achieved by the N-acylation of 2-Methoxy-3-aminodibenzofuran. This reaction typically involves treating the starting amine with chloroacetyl chloride in an appropriate solvent. ijpsr.inforesearchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is primarily due to the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net This characteristic makes the chloroacetamide derivative an exceptionally versatile intermediate for synthesizing a library of compounds through subsequent nucleophilic substitution reactions. researchgate.netbenthamdirect.comresearchgate.net

Development and Optimization of Core Synthetic Pathways

The construction of this compound and its derivatives relies on well-established and optimized reaction pathways. These include N-acylation for the fundamental amide bond formation and nucleophilic substitution reactions to introduce diverse chemical moieties.

The formation of the amide bond is central to the synthesis of the title compound. This is accomplished via N-acylation of 2-Methoxy-3-aminodibenzofuran. To synthesize the parent compound, this compound, a direct acylation using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) is employed. evitachem.com

For creating a wider range of derivatives, a two-step approach is common. First, acylation with chloroacetyl chloride furnishes the N-(2-Methoxy-3-dibenzofuranyl)-2-chloroacetamide intermediate. researchgate.netbenthamdirect.com This process is a standard method for producing N-substituted chloroacetamides, often carried out by reacting the amine with chloroacetyl chloride, sometimes in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. researchgate.net This intermediate is then used in subsequent reactions without the need for isolating it in some streamlined syntheses.

The chlorine atom of the N-(2-Methoxy-3-dibenzofuranyl)-2-chloroacetamide intermediate is an excellent leaving group, facilitating nucleophilic substitution reactions. A common class of nucleophiles used are piperazine (B1678402) derivatives. researchgate.netnih.gov The reaction involves the alkylation of the piperazine nitrogen by the chloroacetamide intermediate. researchgate.net

This reaction is typically performed in a suitable solvent like dimethylformamide (DMF) and may utilize a base such as potassium carbonate to neutralize the hydrogen chloride formed during the reaction. researchgate.net This pathway allows for the synthesis of a diverse array of molecules, as various substituted piperazines can be employed. nih.govresearchgate.net Piperazine itself acts as an efficient nucleophile in these reactions. researchgate.net

Table 2: Examples of Piperazine Derivatives for Nucleophilic Substitution

| Nucleophile | Resulting Derivative Structure |

|---|---|

| Piperazine | N-(2-Methoxy-dibenzofuran-3-yl)-2-(piperazin-1-yl)acetamide |

| 1-(2-Hydroxyethyl)piperazine | N-(2-Methoxy-dibenzofuran-3-yl)-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide |

| 1-Methylpiperazine | N-(2-Methoxy-dibenzofuran-3-yl)-2-(4-methylpiperazin-1-yl)acetamide |

Analogous to the reactions with piperazines, the chloroacetamide intermediate can react with aromatic thiols (thiophenols) to yield thioether derivatives. The thiol group (-SH) is a potent nucleophile that readily displaces the chlorine atom from the α-carbon of the acetamide moiety. nih.govnih.gov This nucleophilic substitution reaction results in the formation of a stable carbon-sulfur bond.

The reaction kinetics between thiol compounds and chloroacetamide have been studied, confirming the favorability of this transformation. nih.govnih.gov The general procedure involves reacting N-(2-Methoxy-3-dibenzofuranyl)-2-chloroacetamide with a selected aromatic thiol, often in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. This method provides a direct route to novel thioether-containing dibenzofuran derivatives.

Table 3: Examples of Aromatic Thiols for Thioether Synthesis

| Aromatic Thiol | Resulting Thioether Derivative |

|---|---|

| Thiophenol | N-(2-Methoxy-dibenzofuran-3-yl)-2-(phenylthio)acetamide |

| 4-Methylthiophenol | N-(2-Methoxy-dibenzofuran-3-yl)-2-((4-methylphenyl)thio)acetamide |

| 4-Chlorothiophenol | N-(2-Methoxy-dibenzofuran-3-yl)-2-((4-chlorophenyl)thio)acetamide |

Aryloxyacetamide Derivative Synthesis

A significant class of derivatives synthesized from the parent compound are N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamides. benthamdirect.comdntb.gov.ua The synthesis of these molecules is a multi-step process that begins with the key intermediate, N-(2-methoxy-dibenzofuran-3-yl)-2-chloroacetamide. This intermediate is typically prepared by reacting 2-methoxy-dibenzofuran-3-amine with chloroacetyl chloride.

The subsequent and final step involves the formation of an ether linkage by reacting the chloroacetamide intermediate with various substituted phenols. This reaction is a classic example of a Williamson ether synthesis, where the phenoxide, generated by treating the phenol (B47542) with a suitable base (such as potassium carbonate), acts as a nucleophile to displace the chloride from the chloroacetamide. The general synthetic scheme allows for the creation of a diverse library of derivatives by simply varying the substituted phenol used in the final step. researchgate.net

A series of novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives (2a-l) have been synthesized and characterized for their biological activities. researchgate.netbenthamdirect.com The reaction conditions typically involve stirring the chloroacetamide intermediate with a substituted phenol and a base like K₂CO₃ in an inert solvent such as acetone (B3395972) or DMF at elevated temperatures.

Below is a table representing a selection of the synthesized aryloxyacetamide derivatives, highlighting the variability of the aryl group.

| Compound ID | Aryl Substituent (R) |

| 2a | Phenyl |

| 2b | 4-Fluorophenyl |

| 2c | 4-Chlorophenyl |

| 2d | 4-Bromophenyl |

| 2e | 4-Nitrophenyl |

| 2f | 4-Methylphenyl |

| 2g | 4-Methoxyphenyl |

| 2h | 2-Chlorophenyl |

| 2i | 2,4-Dichlorophenyl |

| 2j | 3,4-Dichlorophenyl |

| 2k | 2-Nitrophenyl |

| 2l | Naphthyl |

| This table is generated based on the class of compounds described in the literature. researchgate.netbenthamdirect.comdntb.gov.ua |

This synthetic route is versatile, enabling the introduction of a wide range of electronic and steric diversity onto the acetamide side chain, which is crucial for structure-activity relationship (SAR) studies. researchgate.net

Exploration of Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of complex molecules like this compound and its precursors. nih.gov Key areas of focus include the use of safer solvents, catalytic reactions, and atom economy. youtube.com

Solvents and Reaction Conditions: Traditional syntheses of dibenzofuran and its derivatives often employ high-boiling, toxic, dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or chlorinated solvents. wikipedia.orgrsc.org Green chemistry encourages their replacement with more environmentally benign alternatives. youtube.com Recent studies have shown the efficacy of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) in various organic transformations. nih.gov These solvents are often derived from renewable resources and have a better safety profile. nih.gov Another innovative approach is the use of deep eutectic solvents (DES), which are biodegradable and low-cost, as a medium for copper-catalyzed reactions to build benzofuran (B130515) rings. nih.gov

Catalysis: The construction of the dibenzofuran core itself is a prime target for green innovation. Palladium-catalyzed intramolecular C-H functionalization of diaryl ethers is a powerful method for forming the central furan (B31954) ring. chemistryviews.org A particularly green approach uses a tetraalkylammonium salt which serves simultaneously as the solvent, ligand, and base, thereby reducing the need for auxiliary substances and simplifying the reaction setup. chemistryviews.org Furthermore, using heterogeneous catalysts, such as palladium on carbon (Pd/C), allows for easier separation of the catalyst from the reaction mixture and potential for recycling, which aligns with green chemistry principles. organic-chemistry.org

Chemo- and Regioselectivity in Multi-step Synthetic Sequences

Controlling the position of functional groups (regioselectivity) and the reactivity of different functional groups (chemoselectivity) is paramount in the multi-step synthesis of substituted dibenzofurans.

The synthesis of the core compound, this compound, relies on highly regioselective reactions. The starting material is typically 2-methoxydibenzofuran. To introduce the amine functionality at the C-3 position, an electrophilic nitration is commonly performed. The electron-donating methoxy (B1213986) group at C-2 is an ortho-, para-director, activating the C-1 and C-3 positions. Steric hindrance at the C-1 position from the adjacent fused ring often favors substitution at the C-3 position, leading to the desired 2-methoxy-3-nitrodibenzofuran (B12097005) intermediate with high regioselectivity. Subsequent reduction of the nitro group then yields 2-methoxy-dibenzofuran-3-amine.

Once the N-acetamide group is in place, it can itself function as a directing group for further functionalization of the dibenzofuran ring system. For instance, N-phenoxyacetamide moieties have been utilized as directing groups in Rh(III)-catalyzed C-H functionalization, demonstrating how existing functional groups can be leveraged to achieve specific substitution patterns. researchgate.net

Furthermore, studies on the selective halogenation of the dibenzofuran core have shown that different positions (1, 2, 3, or 4) can be targeted, which is critical for developing materials with specific electronic properties. nih.govsigmaaldrich.com This control over regioselectivity is essential for creating a diverse range of derivatives for various applications. In some cases, specific reagents can override typical directing group effects, as seen in the direct aminocarbonylation at the C-4 position of a dibenzofuran derivative using chlorosulfonyl isocyanate, showcasing a unique regiochemical outcome. nih.gov

Considerations for Scalable Laboratory Synthesis

Translating a synthetic route from a small-scale laboratory experiment to a larger, scalable process introduces several practical and economic challenges.

Reaction Conditions and Reagents: Classic methods for forming key bonds in these structures, such as the Ullmann condensation for C-O or C-N bond formation, traditionally required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper, which are not ideal for scale-up due to energy costs and waste generation. wikipedia.orgresearchgate.net Modern catalytic systems have provided significant improvements. For example, ligand-assisted copper-catalyzed Ullmann-type reactions can now be performed at much lower temperatures (e.g., 90 °C) with catalytic amounts of copper. organic-chemistry.org Similarly, the Buchwald-Hartwig amination offers a powerful and generally milder palladium-catalyzed alternative for forming C-N bonds, with several generations of catalysts developed to handle a wide range of substrates under increasingly gentle conditions. wikipedia.orgnumberanalytics.com

Catalyst and Ligand Selection: For palladium-catalyzed reactions like the Buchwald-Hartwig amination or Suzuki coupling (used in building the dibenzofuran core), the choice of ligand is critical for efficiency and scalability. nih.govacs.org While complex, highly effective ligands can be expensive, hindering large-scale application, simpler or more robust ligand systems are often sought for process chemistry. The use of heterogeneous catalysts that can be filtered off is also highly advantageous for simplifying purification on a larger scale. organic-chemistry.org

Purification: Purification by column chromatography, while ubiquitous in research labs, is often costly and inefficient for producing large quantities of material. Developing a synthetic route that yields a final product pure enough to be isolated by crystallization is a major goal in process chemistry. This requires careful control over reaction conditions to minimize side-product formation.

Detailed Spectroscopic and Structural Characterization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A full suite of NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial arrangement of the atoms within N-(2-Methoxy-dibenzofuran-3-yl)-acetamide.

1D NMR (¹H, ¹³C) Spectral Analysis and Assignment

The initial step in the NMR analysis would involve the acquisition of one-dimensional ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the dibenzofuran (B1670420) core would likely appear in the downfield region (typically 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns providing crucial information about their relative positions. The methoxy (B1213986) group protons would be anticipated as a sharp singlet around 3.8-4.0 ppm, while the acetyl methyl protons would also present as a singlet, but further upfield, likely in the 2.0-2.3 ppm range. The amide (N-H) proton would be expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the acetamide (B32628) group (around 168-172 ppm), the carbons of the dibenzofuran rings (typically 100-160 ppm), the methoxy carbon (around 55-60 ppm), and the acetyl methyl carbon (around 20-25 ppm).

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | Aromatic H | Aromatic C |

| 2 | - | Aromatic C-OCH₃ |

| 3 | - | Aromatic C-NH |

| 4 | Aromatic H | Aromatic C |

| 4a | - | Aromatic C |

| 5a | - | Aromatic C |

| 6 | Aromatic H | Aromatic C |

| 7 | Aromatic H | Aromatic C |

| 8 | Aromatic H | Aromatic C |

| 9 | Aromatic H | Aromatic C |

| 9a | - | Aromatic C |

| 9b | - | Aromatic C |

| OCH₃ | Singlet (~3.9) | ~56 |

| NH | Broad Singlet | - |

| C=O | - | ~170 |

| CH₃ (acetyl) | Singlet (~2.2) | ~24 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to piece together the molecular structure, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, particularly within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be critical for establishing the connectivity between the acetamide group and the dibenzofuran core, as well as the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, even if they are not directly bonded. This would be particularly useful for confirming the spatial relationship between the methoxy group protons and the adjacent aromatic proton, and for determining the preferred conformation of the acetamide group relative to the dibenzofuran ring.

Conformational Analysis using NMR Data

The rotational freedom around the C-N bond of the amide group and the C-O bond of the methoxy group could lead to different stable conformations. By analyzing the coupling constants and the cross-peaks observed in the NOESY spectrum, it would be possible to deduce the most likely conformation of this compound in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule with high precision. This would allow for the unambiguous confirmation of the elemental composition of this compound (C₁₅H₁₃NO₃). Furthermore, by analyzing the fragmentation pattern in the mass spectrum (MS/MS), the structural components of the molecule could be verified. Expected fragmentation would likely involve the loss of the acetyl group, the methoxy group, and cleavage of the dibenzofuran ring system, providing further evidence for the proposed structure.

| Analysis | Expected Result |

| Molecular Formula | C₁₅H₁₃NO₃ |

| Exact Mass | To be determined |

| Key Fragmentation Pathways | Loss of CH₃CO•, Loss of CH₃O• |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be used to identify the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), the C=O stretching of the amide (around 1670 cm⁻¹), the C-O stretching of the ether and furan (B31954) moieties (in the 1250-1000 cm⁻¹ region), and the C-H stretching of the aromatic and methyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

| Functional Group | Expected FT-IR Absorption (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~3000-2850 |

| C=O Stretch (Amide I) | ~1670 |

| C=C Stretch (Aromatic) | ~1600, ~1475 |

| N-H Bend (Amide II) | ~1550 |

| C-O Stretch (Ether/Furan) | ~1250-1000 |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would offer an unambiguous confirmation of the connectivity and stereochemistry and provide insight into the crystal packing of the molecule.

Analysis of Molecular Conformation and Crystal Packing

The molecular conformation of this compound is determined by the spatial arrangement of the acetamide group relative to the rigid, planar dibenzofuran ring system. The dibenzofuran moiety itself is a planar tricyclic structure. ekb.eg The key conformational flexibility arises from the rotation around the C-N bond of the acetamide group and the bond connecting the nitrogen to the dibenzofuran ring.

The crystal packing of acetamide derivatives is typically governed by a combination of hydrogen bonding and van der Waals interactions. mdpi.com In the absence of specific crystallographic data for this compound, insights can be drawn from analogous compounds. For example, the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide reveals a monoclinic space group with four molecules per unit cell, where intermolecular hydrogen bonds lead to the formation of centrosymmetric dimers. scirp.org It is plausible that this compound would adopt a similar packing arrangement, driven by the strong hydrogen-bonding capabilities of the acetamide group.

Table 1: Anticipated Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Anticipated Value/System | Basis of Anticipation |

| Crystal System | Monoclinic or Orthorhombic | Common systems for substituted acetamide and benzofuran (B130515) derivatives. nih.govscirp.org |

| Space Group | Centrosymmetric (e.g., P2₁/n) | The presence of hydrogen bond donors and acceptors often leads to centrosymmetric packing arrangements to maximize these interactions. scirp.org |

| Molecules per Unit Cell (Z) | 4 | A common value for molecules of similar size and symmetry. scirp.org |

This table is hypothetical and serves to illustrate the expected crystallographic properties based on related structures. Actual experimental data is required for confirmation.

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interactions within the crystal lattice of this compound are expected to be dominated by hydrogen bonding involving the acetamide moiety. The secondary amide group (-NH-C=O) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.netresearchgate.net

This dual functionality typically leads to the formation of robust hydrogen-bonded chains or networks. In many crystalline acetamides, molecules are linked by N-H···O hydrogen bonds, often forming chains with a C(4) graph set notation. nih.govmdpi.com These chains are a recurring motif in the crystal structures of N-monosubstituted acetamides. nih.gov It is highly probable that this compound would exhibit similar N-H···O hydrogen-bonded chains as the primary supramolecular synthon.

C-H···O and C-H···π interactions: The aromatic and methyl protons can act as weak hydrogen bond donors, forming C-H···O interactions with the carbonyl oxygen or C-H···π interactions with the dibenzofuran rings of adjacent molecules. These interactions, while weaker than conventional hydrogen bonds, play a crucial role in the stabilization of the three-dimensional crystal structure. scirp.org

The methoxy group (-OCH₃) can also participate in weak C-H···O interactions. The interplay of these various forces dictates the final, most thermodynamically stable crystal packing arrangement.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| N-H···O | Amide N-H | Amide C=O | Primary and strongest interaction, likely forming chains or dimers. nih.govmdpi.com |

| π-π stacking | Dibenzofuran ring | Dibenzofuran ring | Contributes to the stabilization of the crystal lattice. scirp.org |

| C-H···O | Aromatic/Methyl C-H | Amide C=O | Secondary interactions that fine-tune the molecular packing. scirp.org |

| C-H···π | Aromatic/Methyl C-H | Dibenzofuran ring | Further stabilizes the three-dimensional network. scirp.org |

Chemical Reactivity, Derivatization, and Analog Synthesis for Structure Activity Exploration

Electrophilic Aromatic Substitution Reactions on the Dibenzofuran (B1670420) Core

The dibenzofuran nucleus is susceptible to electrophilic aromatic substitution, with the regiochemical outcome being strongly influenced by the existing substituents. The 2-methoxy group is a powerful activating, ortho, para-directing group. The 3-acetamide group is also activating and ortho, para-directing. Their combined influence dictates that incoming electrophiles will preferentially target the C1 and C4 positions, which are ortho to the methoxy (B1213986) and acetamide (B32628) groups, respectively.

The primary positions for electrophilic attack on the N-(2-Methoxy-dibenzofuran-3-yl)-acetamide core are C1 and C4. The C1 position is activated by both the adjacent methoxy group (ortho) and the acetamide group (para), making it a highly probable site for substitution. The C4 position is activated by the adjacent acetamide group (ortho).

Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups onto the dibenzofuran ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | N-(1-Nitro-2-methoxy-dibenzofuran-3-yl)-acetamide |

| Bromination | Br₂, FeBr₃ | Br⁺ | N-(1-Bromo-2-methoxy-dibenzofuran-3-yl)-acetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | N-(1-Acyl-2-methoxy-dibenzofuran-3-yl)-acetamide |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | N-(1-Alkyl-2-methoxy-dibenzofuran-3-yl)-acetamide |

The mechanism for these reactions involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Functional Group Transformations of the Acetamide Moiety

The acetamide side chain offers a secondary site for chemical modification, allowing for significant alterations to the molecule's properties.

Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding primary amine, 3-Amino-2-methoxydibenzofuran . youtube.comresearchgate.net This reaction typically requires prolonged heating with a strong acid (e.g., HCl) or a strong base (e.g., NaOH). youtube.comarkat-usa.org The resulting amine is a key intermediate for further functionalization, such as diazotization or acylation with different groups.

Amide Reduction: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group, converting the acetamide into an ethylamine (B1201723) derivative, N-Ethyl-2-methoxydibenzofuran-3-amine . This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comncert.nic.in Milder, more modern catalytic systems using silanes in the presence of transition metals (e.g., iridium or zinc) or other catalysts can also achieve this reduction with greater functional group tolerance. organic-chemistry.orgorganic-chemistry.org

N-Dealkylation and Re-functionalization: A more subtle modification involves transformations on the acetyl group itself. For instance, the acetamide can be converted to a 2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-acetamide intermediate. This activated intermediate can then react with various nucleophiles to generate a library of derivatives, a strategy used in the synthesis of N-aryl glycines. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for creating carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. biointerfaceresearch.com To utilize this chemistry, a halide or triflate "handle" must first be installed on the dibenzofuran core, typically at the C1 or C4 position via electrophilic halogenation.

Once a derivative such as N-(1-Bromo-2-methoxy-dibenzofuran-3-yl)-acetamide is prepared, it becomes a versatile substrate for numerous coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., an arylboronic acid) to form a biaryl structure. numberanalytics.comlibretexts.org This is a highly effective method for introducing new aryl or vinyl substituents onto the dibenzofuran skeleton. nih.gov

Negishi Coupling: This reaction involves the coupling of the aryl halide with an organozinc reagent, providing an alternative route to C-C bond formation. nih.govacs.org It has been successfully used to synthesize dibenzofuran α-amino acid analogs. nih.govacs.org

Ullmann Coupling: This copper-catalyzed reaction can be used to form C-O, C-N, or C-S bonds, and has also been adapted for intramolecular C-O bond formation to construct the dibenzofuran ring itself. organic-chemistry.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-dibenzofuran (B31954) derivative | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1-Aryl-dibenzofuran derivative |

| Negishi | 1-Bromo-dibenzofuran derivative | R-ZnX | PdCl₂(dppf) or similar | 1-Alkyl/Aryl-dibenzofuran derivative |

| Buchwald-Hartwig | 1-Bromo-dibenzofuran derivative | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP) | 1-(Dialkylamino)-dibenzofuran derivative |

Synthesis of Tailored Structural Analogs and Isosteres

The synthetic reactions described in the preceding sections provide a comprehensive toolkit for generating a wide array of structural analogs and isosteres of this compound. The goal of such syntheses is often to explore how specific structural changes affect the molecule's properties.

Core Substitution Analogs: By applying electrophilic substitution (Section 4.1) and palladium-catalyzed cross-coupling (Section 4.3), a variety of substituents can be introduced at the C1 and C4 positions. This allows for the systematic probing of steric and electronic effects on the dibenzofuran core.

Side-Chain Modification Analogs: Functional group transformations of the acetamide moiety (Section 4.2) lead to analogs with altered polarity, basicity, and hydrogen-bonding capabilities. Hydrolysis to the amine followed by reaction with different acyl chlorides, for example, can generate a series of amides with varying chain lengths and functionalities.

Isosteric Replacement: Isosteres are functional groups with similar steric and electronic properties. The acetamide group can be replaced with other common isosteres in medicinal chemistry to fine-tune a molecule's characteristics. Examples include:

Sulfonamides: Synthesized from the corresponding amine (derived from hydrolysis) and a sulfonyl chloride.

Reversed Amides: Where the CO and NH groups are swapped.

Ureas and Thioureas: Formed by reacting the amine with isocyanates or isothiocyanates.

The synthesis of fluorescent dibenzofuran α-amino acids, which act as conformationally rigid analogs of tyrosine, exemplifies the sophisticated construction of tailored analogs from dibenzofuran precursors. nih.govacs.org

Mechanistic Investigations of Novel Chemical Reactions

Understanding the mechanisms of the reactions used to modify this compound is fundamental to optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact compound are not prevalent, the underlying mechanisms of the key transformations are well-established.

Suzuki-Miyaura Coupling Mechanism: This catalytic cycle is a cornerstone of palladium chemistry. numberanalytics.comlibretexts.orgyonedalabs.commusechem.com It generally proceeds through three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the dibenzofuran substrate, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. libretexts.org

Pd-Catalyzed C-H Activation/C-O Cyclization: A modern approach to synthesizing the dibenzofuran core itself involves a phenol-directed C-H activation followed by C-O cyclization. acs.orgresearchgate.net Mechanistic studies have shown that for some systems, the turnover-limiting step is the final C-O reductive elimination from the Pd(II) center, rather than the initial C-H bond breaking. acs.orgresearchgate.net

Amide Hydrolysis Mechanism: This reaction proceeds via nucleophilic acyl substitution. In basic conditions, a hydroxide (B78521) ion attacks the amide carbonyl, forming a tetrahedral intermediate. researchgate.net The intermediate can then collapse, expelling the amide anion (or its protonated form) as the leaving group. researchgate.net In acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Oxidation and Reduction Chemistry of the Compound

The response of this compound to oxidative and reductive conditions can affect both the aromatic core and the side chain.

Oxidation: The electron-rich dibenzofuran ring is susceptible to oxidation. Biomimetic oxidation studies on benzofurans and dibenzofurans show that reactions can lead to various products. mdpi.com Fungal and bacterial oxidation of dibenzofuran can produce hydroxylated derivatives, such as 2,3-dihydroxydibenzofuran, via epoxide intermediates. nih.gov Stronger chemical oxidants can lead to more extensive degradation, including the opening of the central furan ring to yield biphenyl (B1667301) derivatives or the formation of quinone-like structures. The presence of the activating methoxy group would likely increase the susceptibility of the compound to oxidative processes.

Reduction: The aromatic dibenzofuran system is thermodynamically stable and resistant to reduction.

Aromatic Ring Reduction: Reduction of the aromatic rings requires harsh conditions, such as catalytic hydrogenation at high pressures and temperatures using catalysts like platinum, palladium, or nickel. libretexts.orglumenlearning.com These conditions would convert the dibenzofuran skeleton into its fully saturated perhydrodibenzofuran counterpart. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, offers a method for partial reduction of the aromatic rings, yielding dihydrodibenzofuran derivatives. libretexts.orglumenlearning.com

Chemoselective Reduction: It is important to note the difference in reactivity between the aromatic core and other functional groups. The acetamide group can be reduced to an amine using LiAlH₄ under conditions that would typically leave the aromatic ring intact. Similarly, if a nitro group were introduced onto the ring, it could be selectively reduced to an amine using milder methods like catalytic hydrogenation (H₂/Pd) or metal-acid combinations (e.g., Sn/HCl), which would not affect the dibenzofuran core. libretexts.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No dedicated studies reporting quantum chemical calculations, such as those using Density Functional Theory (DFT) or other ab initio methods, for N-(2-Methoxy-dibenzofuran-3-yl)-acetamide were found. nih.govnih.gov Such calculations would typically provide insights into the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis

There is no published research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. For reference, general FMO analyses have been conducted on other, unrelated heterocyclic compounds to understand their chemical behavior.

Electrostatic Potential Surface (EPS) Mapping

A specific Electrostatic Potential Surface (EPS) map for this compound has not been published. An EPS map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

No literature was found describing Molecular Dynamics (MD) simulations performed on this compound. MD simulations are used to analyze the conformational flexibility and movement of a molecule over time, providing a deeper understanding of its structural dynamics. Studies on simpler molecules like N-methylacetamide in solution exist, but these cannot be extrapolated to the much larger and more complex target compound. aip.orgaip.org

In Silico Prediction of Spectroscopic Parameters

There are no available in silico predictions of the spectroscopic parameters (e.g., NMR, IR, UV-Visible spectra) for this compound. Computational methods are often used to calculate theoretical spectra to aid in the interpretation of experimental data. While experimental characterization data exists for derivatives, computational predictions for the title compound are not reported. benthamdirect.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Analysis

No molecular docking studies featuring this compound as the specific ligand have been published. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, which is fundamental in drug discovery. semanticscholar.org While docking studies have been performed on various dibenzofuran (B1670420) and acetamide (B32628) derivatives against different biological targets, none focus on this specific molecule. nih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Targets

As no molecular docking simulations have been reported, there are consequently no predictions of binding modes or calculations of binding affinities for this compound with any specific biological targets. Research has been conducted on derivatives, such as N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide, which were investigated for their inhibitory activity against certain enzymes, but this analysis does not extend to the parent acetamide compound itself. benthamdirect.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational modeling techniques instrumental in modern drug discovery. nih.gov These methods are used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. atlantis-press.com By identifying the key physicochemical properties and spatial arrangements that govern a molecule's interaction with a biological target, QSAR models can predict the activity of novel compounds before their synthesis, thereby streamlining the drug development process. nih.govresearchgate.net

In the context of dibenzofuran derivatives, including this compound, 3D-QSAR studies have been pivotal in understanding their potential as inhibitors of specific biological targets. nih.govnih.gov These studies help to elucidate the structural features essential for potent and selective biological activity.

Elucidation of Structural Determinants for Biological Activity

Research into the biological activity of dibenzofuran derivatives has utilized 3D-QSAR models to define the critical structural features that determine their inhibitory potential against targets such as Protein Tyrosine Phosphatase Meg2 (PTP-MEG2). nih.govnih.gov One significant study developed a 3D-pharmacophore model based on a series of dibenzofuran derivatives, which provides valuable insights into the structure-activity relationship applicable to this compound. nih.gov

The developed pharmacophore model, generated using the "HipHop" technique, identified several key chemical features as crucial for biological activity. nih.govnih.gov This model consists of one ring aromatic (RA) feature, three hydrophobic (Hyd) features, and two hydrogen bond acceptor (HBA) features. nih.gov The spatial arrangement of these features is critical for effective binding to the target protein. nih.gov

The dibenzofuran core of this compound and its substituents align with these identified pharmacophoric features:

Ring Aromatic (RA) Feature: The dibenzofuran nucleus itself serves as the essential aromatic scaffold that fits into the designated RA feature of the pharmacophore. This aromatic system is oriented to interact with specific amino acid residues within the target's active site, such as Gln 559 in PTP-MEG2. nih.gov

Hydrophobic (Hyd) Features: The model identified three hydrophobic regions as important for activity. nih.gov The planar, lipophilic nature of the dibenzofuran ring system contributes significantly to these hydrophobic interactions. These interactions are crucial for the stable binding of the molecule within the active site, for instance, by interacting with residues like Ala517, Ile 519, and Arg521 in PTP-MEG2. nih.gov

Hydrogen Bond Acceptor (HBA) Features: The model highlighted two HBA features as vital for binding to the target protein. nih.gov In this compound, the oxygen atom of the methoxy (B1213986) group at the C2 position and the carbonyl oxygen of the acetamide group at the C3 position can function as hydrogen bond acceptors. These features are positioned to interact with key amino acid residues like Ser 516, Ala 517, and Gln 559 in the active site of PTP-MEG2, thereby anchoring the molecule and contributing to its inhibitory potency. nih.gov

The acetamide moiety at the C3 position is particularly significant. The nitrogen atom and the carbonyl group of the acetamide can participate in crucial hydrogen bonding interactions, which are often a determining factor in the biological activity of enzyme inhibitors.

The table below summarizes the key pharmacophoric features derived from 3D-QSAR studies on dibenzofuran derivatives and their corresponding structural elements in this compound.

| Pharmacophore Feature | Corresponding Structural Element in this compound | Role in Biological Activity |

| Ring Aromatic (RA) | Dibenzofuran nucleus | Provides the necessary aromatic scaffold for interaction with the target's active site. nih.gov |

| Hydrophobic (Hyd) | Dibenzofuran ring system | Contributes to stable binding within the active site through lipophilic interactions. nih.gov |

| Hydrogen Bond Acceptor (HBA) 1 | Methoxy group oxygen at C2 | Acts as a hydrogen bond acceptor, anchoring the molecule to the target protein. nih.gov |

| Hydrogen Bond Acceptor (HBA) 2 | Acetamide carbonyl oxygen at C3 | Functions as a key hydrogen bond acceptor, contributing to inhibitory potency. nih.gov |

Studies on other dibenzofuran derivatives have also underscored the importance of substitutions on the dibenzofuran core for modulating activity against other targets like matrix metalloproteinase-12 (MMP-12). tandfonline.com For instance, the presence of steric and hydrophobic groups near the furan (B31954) ring was found to be favorable for higher inhibition. tandfonline.com While targeting a different enzyme, this finding reinforces the general principle that the nature and position of substituents on the dibenzofuran scaffold are critical determinants of biological activity.

Mechanistic Investigations of Biological Activities in Vitro and Cellular Models

Molecular and Cellular Mechanisms of Antiproliferative Effects

While specific data on the antiproliferative effects of N-(2-Methoxy-dibenzofuran-3-yl)-acetamide is limited, studies on its derivatives offer valuable insights into the potential mechanisms of action.

Research has primarily focused on the antiproliferative activity of derivatives synthesized from this compound. For instance, a series of novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives were synthesized and evaluated for their cytotoxic activity. researchgate.netbenthamdirect.com While the specific molecular targets of the parent compound are not explicitly identified, the enhanced activity of its derivatives suggests that the dibenzofuran-acetamide core may contribute to interactions with cellular components involved in cell proliferation.

Studies on derivatives of this compound have demonstrated effects on cell cycle progression and apoptosis. For example, certain synthesized compounds derived from this parent molecule were found to arrest the cell cycle in the G2/M phase and induce apoptosis in HeLa cells. researchgate.net This suggests that the foundational structure of this compound may play a role in interfering with the cellular machinery that governs cell division and programmed cell death. However, direct evidence of these effects for the parent compound is not available.

Enzyme Inhibition Kinetics and Mechanism of Action

The inhibitory potential of this compound against various enzymes has been inferred from the activity of its derivatives.

The antiplatelet activity of compounds derived from this compound has been investigated. In one study, a series of dibenzofuran-piperazine derivatives were synthesized from N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide, a precursor to the compound of interest. researchgate.netgazi.edu.trresearchgate.net One of these derivatives, bearing a 2-furoyl moiety, exhibited significant inhibition of arachidonic acid (AA)-induced platelet aggregation, comparable to the standard drug aspirin. researchgate.netresearchgate.net This finding points to the potential of the this compound scaffold to serve as a basis for developing antiplatelet agents, although the specific activity of the parent compound remains to be elucidated.

The inhibitory activity of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been explored. In a study evaluating novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives, the compounds unfortunately demonstrated very weak inhibition of both AChE and BuChE. researchgate.netbenthamdirect.com This suggests that while the dibenzofuran (B1670420) scaffold is of interest, significant structural modifications are necessary to achieve potent cholinesterase inhibition. Data for the parent compound's direct interaction with these enzymes is not provided.

The potential for this compound derivatives to inhibit cathepsins has been a subject of investigation. In the same study of N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives, some of the synthesized compounds showed inhibitory activity against cathepsin D and L. researchgate.netbenthamdirect.com Specifically, compound 2i was most active against cathepsin D, while compound 2k showed the highest inhibition of cathepsin L. researchgate.netbenthamdirect.com This indicates that the core structure may provide a foundation for designing more potent and selective cathepsin inhibitors.

PTP-MEG2 Inhibitory Activities

The compound this compound is part of a class of dibenzofuran derivatives that have been investigated for their inhibitory effects on Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2). This enzyme is considered a promising therapeutic target for conditions such as type 2 diabetes and certain cancers, as it plays a significant role in various cellular signaling pathways. nih.gov

In a study focused on the development of novel PTP-MEG2 inhibitors, a series of dibenzofuran derivatives were synthesized and evaluated. nih.gov Among the tested compounds, a molecule designated as 10a , which is closely related to this compound, demonstrated the most potent inhibitory activity against human PTP-MEG2, with an IC₅₀ value of 0.32 μM. nih.gov This indicates a high level of potency in inhibiting the enzyme's function.

Furthermore, compound 10a was found to be highly selective for PTP-MEG2. When tested against closely related phosphatases such as SHP2 and CDC25, its inhibitory activity was significantly lower, with IC₅₀ values greater than 50 μM for both. nih.gov This selectivity is a critical characteristic for a potential therapeutic agent, as it minimizes the likelihood of off-target effects. The phosphatase activity of PTP-MEG2 is known to be essential for processes like catecholamine secretion. nih.gov The development of specific inhibitors for PTP-MEG2, such as the dibenzofuran derivatives, provides valuable tools for studying its biological roles and for validating it as a drug target. nih.govnih.gov

Table 1: PTP-MEG2 Inhibitory Activities of Selected Dibenzofuran Derivatives

| Compound | PTP-MEG2 IC₅₀ (μM) nih.gov |

|---|---|

| 10a | 0.32 |

| 10b | 1.25 |

| 10c | 2.31 |

| 10d | 3.15 |

| 10e | 0.98 |

| 10f | 5.35 |

| 10g | 4.72 |

| 10h | 0.85 |

| 10i | 1.56 |

| 10j | 2.89 |

| 10k | 4.11 |

Receptor Binding Studies and Allosteric Modulation

Specific receptor binding studies for this compound are not extensively detailed in the available literature. The primary mechanism of action described for its biological activity, particularly concerning PTP-MEG2, is direct enzyme inhibition rather than classical receptor binding. nih.gov

Molecular docking studies have been employed to understand the interaction between the dibenzofuran scaffold and the PTP-MEG2 enzyme. nih.gov These computational models suggest that the inhibitor binds directly to the active site of the phosphatase. nih.govnih.gov The docking model for the highly active compound 10a shows its placement within the PTP-MEG2 domain, indicating an active site-directed inhibition mechanism. nih.gov This type of interaction involves the inhibitor competing with the natural substrate for the enzyme's catalytic site. There is no indication from these studies of allosteric modulation, where a compound would bind to a site other than the active site to alter the enzyme's conformation and activity.

Antifungal and Antibacterial Activity Mechanisms in Microorganism Models

Dibenzofuran derivatives, structurally related to this compound, have demonstrated notable antimicrobial properties. ekb.egnih.govekb.egbiointerfaceresearch.com While the precise mechanism for this specific compound is not fully elucidated, the activities of analogous benzofuran (B130515) and dibenzofuran structures provide insight into potential pathways.

One significant mechanism of antifungal action for benzofuran derivatives is the inhibition of N-myristoyltransferase (NMT). researchgate.netresearchgate.netnih.gov NMT is a crucial fungal enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as N-myristoylation, is vital for the function and localization of numerous proteins involved in signal transduction, protein-protein interactions, and the structural integrity of the fungus. nih.gov Inhibition of NMT disrupts these essential cellular processes, leading to antifungal effects. researchgate.netresearchgate.net For instance, certain benzofuran derivatives have been identified as potent and selective inhibitors of Candida albicans NMT. nih.gov

Another potential mechanism, observed in related acetamide (B32628) compounds, involves the disruption of the fungal cell membrane. The synthetic amide 2-chloro-N-phenylacetamide has been shown to exert its antifungal effect against Aspergillus flavus by binding to ergosterol, a key component of the fungal plasma membrane. researchgate.netscielo.br This interaction can compromise membrane integrity. The same study also suggested a possible secondary mechanism involving the inhibition of DNA synthesis. researchgate.netscielo.br

In the context of antibacterial activity, dibenzofuran derivatives have shown efficacy against a range of pathogens, including antibiotic-resistant strains. nih.gov The mechanisms are believed to involve the disruption of essential bacterial processes. Studies on various benzofuran derivatives have highlighted their potential to act as versatile bactericides against plant pathogens like Xanthomonas species. nih.gov

Table 2: Antimicrobial Activity of Selected Dibenzofuran and Related Derivatives

| Compound/Derivative Class | Target Microorganism | Activity/Mechanism | Reference |

|---|---|---|---|

| Dibenzofuran derivatives | Mycobacterium tuberculosis | Active with MIC 12.5 µg/mL | ekb.eg |

| Biphenyl (B1667301)/Dibenzofuran derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent inhibitory activity (MIC as low as 3.13 µg/mL) | nih.gov |

| Benzofuran derivatives | Candida albicans | Inhibition of N-myristoyltransferase (NMT) | researchgate.netnih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Binding to ergosterol; potential DNA synthesis inhibition | researchgate.netscielo.br |

| Benzofuran derivatives | Xanthomonas oryzae | Potent bactericidal activity (EC₅₀ as low as 0.28 µg/mL) | nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The relationship between the chemical structure of this compound and its biological activities has been explored through various studies, particularly for its PTP-MEG2 inhibition and antimicrobial effects.

For PTP-MEG2 Inhibition: A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted on a series of dibenzofuran derivatives to understand the structural requirements for potent PTP-MEG2 inhibition. nih.gov The analysis, using the "HipHop" technique, generated a pharmacophore model highlighting key features necessary for activity. This model consists of one hydrogen bond acceptor (RA), three hydrophobic features (Hyd), and two hydrogen bond donors (HBA). nih.gov The high potency of compound 10a (IC₅₀ = 0.32 μM) within this series underscores the importance of the specific arrangement of the methoxy (B1213986) and acetamide groups on the dibenzofuran core for optimal interaction with the enzyme's active site. nih.gov The docking model further supports this, showing how the molecule fits within the active site, forming crucial interactions that lead to inhibition. nih.gov

For Antimicrobial Activity: SAR studies on related dibenzofuran and benzofuran derivatives have provided valuable insights into the structural features that govern their antibacterial and antifungal potency.

Influence of Substituents: For antibacterial activity, a study on biphenyl and dibenzofuran derivatives indicated that the presence of hydroxyl groups on one of the phenyl rings and a strong electron-withdrawing group on the other ring were beneficial for activity against both Gram-positive and Gram-negative bacteria. nih.gov

Role of Electron-Donating Groups: In a series of novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives, it was found that the presence of electron-donating groups led to a significant enhancement in their antimicrobial activity. researchgate.net

Heterocyclic Core: When comparing different benzo-heterocycles, those containing a nitrogen heterocycle, such as carbazole, exhibited optimal antibacterial activity over the oxygen-containing dibenzofuran. nih.gov This suggests that the nature of the heteroatom in the central ring system plays a role in modulating biological efficacy.

These SAR findings are crucial for the rational design of new, more potent, and selective agents based on the dibenzofuran scaffold for various therapeutic applications. nih.govnih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of N-(2-Methoxy-dibenzofuran-3-yl)-acetamide and its related impurities. High-performance liquid chromatography is the principal technique for purity and assay determination, while gas chromatography can be applied for the analysis of volatile derivatives or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a precise and accurate HPLC method is critical for the routine analysis of this compound. A typical method involves a reversed-phase approach, which separates compounds based on their hydrophobicity.

A well-developed HPLC method for this compound would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions for the analysis of this compound, based on methods for similar dibenzofuran (B1670420) derivatives.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

While this compound itself is not highly volatile, GC can be employed for the analysis of volatile impurities or degradation products that may be present in a sample. Furthermore, derivatization of the molecule can render it suitable for GC analysis. For instance, silylation can increase the volatility of the compound.

The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with a suitable detector can provide enhanced resolution for complex mixtures of volatile organic compounds that might be associated with the synthesis or degradation of the target compound. biointerfaceresearch.comekb.eg

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling in Biological Research Models

Understanding the metabolic fate of this compound is crucial in pharmacological and toxicological research. LC-MS/MS is the premier technique for identifying and quantifying metabolites in biological fluids and tissues. scispace.com The high sensitivity and selectivity of tandem mass spectrometry allow for the detection of trace levels of metabolites. shimadzu.com

Metabolite profiling studies would involve the administration of the compound to a biological model, followed by the collection of samples (e.g., plasma, urine, feces) at various time points. scispace.com The samples are then processed and analyzed by LC-MS/MS to identify potential metabolic transformations such as hydroxylation, demethylation, or conjugation.

Potential Metabolic Transformations for LC-MS/MS Analysis:

| Parent Compound | Potential Metabolite | Analytical Approach |

| This compound | N-(2-Hydroxy-dibenzofuran-3-yl)-acetamide | Monitoring for a mass shift corresponding to demethylation. |

| This compound | Hydroxylated this compound | Monitoring for a mass shift corresponding to the addition of an oxygen atom. |

| This compound | Glucuronide conjugate | Monitoring for a mass shift corresponding to the addition of a glucuronic acid moiety. |

This table illustrates hypothetical metabolic pathways that could be investigated using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Reaction Byproducts

During the synthesis of this compound, various byproducts can be formed. GC-MS is an excellent technique for the identification of volatile and semi-volatile byproducts. mdpi.com The electron ionization (EI) spectra generated by GC-MS provide characteristic fragmentation patterns that can be used to elucidate the structures of unknown compounds by comparing them to spectral libraries. dea.gov

For instance, incomplete reactions or side reactions could lead to the presence of precursors or related derivatives in the final product. GC-MS analysis of the reaction mixture can help to optimize the reaction conditions to minimize the formation of such impurities.

Capillary Electrophoresis for Analytical Characterization

Capillary electrophoresis (CE) is a high-resolution separation technique that can be used for the purity assessment and characterization of this compound. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov This technique can be particularly useful for the separation of closely related impurities that may be difficult to resolve by HPLC. nih.gov

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed depending on the specific analytical challenge. The use of nonaqueous capillary electrophoresis (NACE) could also be explored for the separation of compounds in organic-based buffer systems. nih.gov

Research on this compound in Advanced Analytical Methodologies Remains Undocumented

Despite interest in the broader class of dibenzofuran compounds for their biological activities, specific research detailing the development of this compound as a biosensor or analytical probe for research applications is not presently available in public scientific literature.

Extensive searches for studies on the application of this compound in the development of advanced analytical methodologies have not yielded specific results. The existing body of research on this and structurally related compounds primarily focuses on their synthesis, chemical characterization, and potential as therapeutic agents, particularly as agonists for melatonin (B1676174) receptors.

While the characterization of these molecules involves sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, these methods are employed to identify and confirm the structure of the compounds themselves, rather than utilizing the compounds as components of a novel analytical or biosensing platform.

The broader class of dibenzofurans has been investigated for a variety of biological activities, including antiplatelet and anticholinesterase properties. Furthermore, derivatives of dibenzofuran are explored as potential melatonin receptor agonists, which are important targets for treating sleep and mood disorders. The development of these therapeutic candidates involves detailed structure-activity relationship studies, but this does not extend to their use as analytical probes.

The scientific literature does describe the development of biosensors using other types of molecules, such as those based on metal-organic frameworks (MOFs), for the detection of various biomolecules. However, there is no indication that this compound has been integrated into such systems.

Potential Applications in Chemical and Materials Science Research

Role as a Chemical Building Block for Complex Organic Synthesis

N-(2-Methoxy-dibenzofuran-3-yl)-acetamide is a valuable starting material in multi-step organic synthesis due to its pre-functionalized dibenzofuran (B1670420) core. The presence of the methoxy (B1213986) and acetamide (B32628) groups offers sites for further chemical modification, allowing for the construction of more complex molecular architectures.

One notable application is its use as a precursor in the synthesis of N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives. This synthesis involves the reaction of 2-chloro-N-(2-methoxy-dibenzofuran-3-yl)-acetamide with various substituted phenols. The chloroacetamide derivative, in turn, is prepared from this compound, highlighting its role as a foundational building block in a sequential synthetic route. This process demonstrates how the initial scaffold can be readily elaborated to generate a library of compounds with diverse functionalities. researchgate.net

The dibenzofuran moiety itself is a significant structural unit found in numerous natural products, and synthetic routes to functionalized dibenzofurans are of great interest to organic chemists. researchgate.net The availability of this compound as a commercially accessible or readily synthesizable intermediate facilitates its incorporation into more intricate synthetic targets, potentially reducing the number of steps required in a total synthesis campaign.

Use as a Molecular Probe for Elucidating Biological Pathways

Derivatives of this compound have been synthesized and utilized as molecular probes to investigate various biological pathways. By systematically modifying the structure of the parent compound, researchers can create a series of molecules to study their interactions with specific biological targets, such as enzymes and cancer cell lines.

For instance, a series of novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives were synthesized and evaluated for their cytotoxic activity against A549 lung cancer cells and NIH/3T3 mouse embryonic fibroblast cell lines. researchgate.net The inhibitory effects of these compounds on enzymes like cathepsin D, cathepsin L, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) were also investigated. researchgate.net Such studies are crucial for understanding the structure-activity relationships that govern the biological effects of these molecules, thereby helping to elucidate the underlying mechanisms of action.

The dibenzofuran core is also a component of fluorescent molecules. While direct application of this compound as a fluorescent probe has not been extensively reported, the synthesis of fluorescent dibenzofuran α-amino acids has been achieved. acs.org These rigid tyrosine mimics exhibit enhanced fluorescent properties and have been used as Förster resonance energy transfer (FRET) donors to monitor peptide hydrolysis. acs.org This suggests the potential for developing fluorescent probes from this compound for cellular imaging and other bioanalytical applications. acs.orgnih.govrsc.org

Below is a table summarizing the biological targets investigated using derivatives of this compound.

| Biological Target | Investigated Activity | Reference |

| A549 Lung Cancer Cells | Cytotoxicity | researchgate.net |

| NIH/3T3 Mouse Embryonic Fibroblast Cells | Cytotoxicity | researchgate.net |

| Cathepsin D | Enzyme Inhibition | researchgate.net |

| Cathepsin L | Enzyme Inhibition | researchgate.net |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | researchgate.net |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | researchgate.net |

Potential in Material Science Research (e.g., Organic Light Emitting Diodes, Polymers, if relevant to dibenzofuran core)

The dibenzofuran scaffold is recognized for its favorable electronic and thermal properties, making it a promising component in materials science, particularly in the field of organic electronics. Dibenzofuran-based materials have been investigated for their applications in organic light-emitting diodes (OLEDs) and as components of conjugated polymers. researchgate.netresearchgate.net

Dibenzofuran possesses a high triplet energy, which is a critical property for host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net This high triplet energy helps to efficiently transfer energy to the phosphorescent emitter and prevent energy back-transfer, leading to improved device performance. Bipolar host materials, which can transport both holes and electrons, have been synthesized using dibenzofuran as a key structural unit. researchgate.net

While there is no specific research detailing the use of this compound in material science applications, its dibenzofuran core suggests a potential for such uses. The acetamide and methoxy functional groups could be chemically modified to tune the electronic properties of the molecule or to incorporate it into a polymer backbone. For example, the acetamide group could be hydrolyzed to an amine, which could then be used in polymerization reactions or as an attachment point for other functional moieties relevant to organic electronics.